
Ethyl 2-(((trifluoromethyl)sulfonyl)oxy)cyclohept-1-enecarboxylate
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Overview
Description
Ethyl 2-(((trifluoromethyl)sulfonyl)oxy)cyclohept-1-enecarboxylate is an organofluorine compound known for its unique chemical properties and potential applications in various fields. This compound features a cycloheptene ring substituted with an ethyl ester group and a trifluoromethylsulfonyl group, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(((trifluoromethyl)sulfonyl)oxy)cyclohept-1-enecarboxylate typically involves the following steps:
Starting Material: The synthesis begins with ethyl cycloheptanone-2-carboxylate.
Reaction with Triflic Anhydride: The starting material is reacted with triflic anhydride in the presence of a base such as diisopropylethylamine (DIPEA) in a solvent like dichloromethane (DCM) at low temperatures (around -78°C).
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling of reagents to maintain safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(((trifluoromethyl)sulfonyl)oxy)cyclohept-1-enecarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethylsulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Oxidation Reactions: Oxidation can lead to the formation of new functional groups on the cycloheptene ring.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cycloheptene derivatives, while reduction and oxidation reactions can lead to different functionalized compounds.
Scientific Research Applications
Ethyl 2-(((trifluoromethyl)sulfonyl)oxy)cyclohept-1-enecarboxylate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(((trifluoromethyl)sulfonyl)oxy)cyclohept-1-enecarboxylate involves its interaction with specific molecular targets. The trifluoromethylsulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. This interaction can lead to the formation of covalent bonds with target molecules, influencing their biological activity and function.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(((trifluoromethyl)sulfonyl)oxy)cyclohex-1-enecarboxylate: A similar compound with a cyclohexene ring instead of a cycloheptene ring.
Trifluoromethylsulfonyl-containing Compounds: Other compounds containing the trifluoromethylsulfonyl group, such as trifluoromethylsulfonyl chloride and trifluoromethylsulfonyl fluoride.
Uniqueness
Ethyl 2-(((trifluoromethyl)sulfonyl)oxy)cyclohept-1-enecarboxylate is unique due to its seven-membered ring structure, which imparts different chemical and physical properties compared to six-membered ring analogs. This uniqueness makes it valuable for specific applications where the ring size and functional groups play a crucial role in the compound’s reactivity and interaction with other molecules.
Properties
IUPAC Name |
ethyl 2-(trifluoromethylsulfonyloxy)cycloheptene-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F3O5S/c1-2-18-10(15)8-6-4-3-5-7-9(8)19-20(16,17)11(12,13)14/h2-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNQHHTQNNUOSDJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(CCCCC1)OS(=O)(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30434672 |
Source
|
Record name | Ethyl 2-[(trifluoromethanesulfonyl)oxy]cyclohept-1-ene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30434672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144242-09-1 |
Source
|
Record name | Ethyl 2-[(trifluoromethanesulfonyl)oxy]cyclohept-1-ene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30434672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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